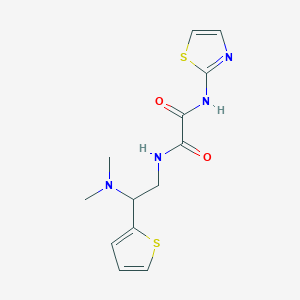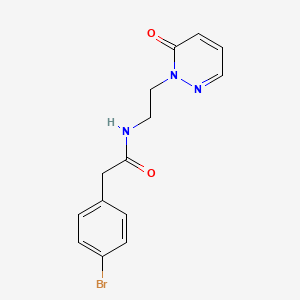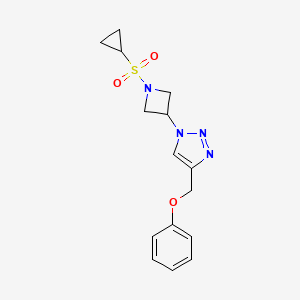![molecular formula C8H9N5 B2860147 [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine CAS No. 954264-57-4](/img/structure/B2860147.png)
[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine: is a chemical compound that features a pyridine ring substituted with a 1,2,4-triazole group and an amine group
作用機序
Target of Action
Compounds containing the 1,2,4-triazole moiety have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that triazole derivatives have been found to interact with various biological targets, leading to a wide range of effects . For instance, some triazole derivatives have been found to inhibit tubulin polymerization, leading to apoptosis of cancer cells .
Biochemical Pathways
Given the broad range of activities associated with triazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the wide range of biological activities associated with triazole derivatives, it can be inferred that the compound could potentially induce a variety of molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: : The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the 1,2,4-Triazole Group: : The 1,2,4-triazole group can be introduced through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: : Reduction reactions can reduce nitro groups or other oxidized forms back to amines.
Substitution: : Substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: : Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction: : Amine derivatives, including secondary and tertiary amines.
Substitution: : Halogenated derivatives, alkylated derivatives, and other substituted forms.
科学的研究の応用
Chemistry
In chemistry, [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to interact with microbial cell membranes and disrupt their function makes it a candidate for developing new antibiotics.
Medicine
In the medical field, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
類似化合物との比較
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)acetic acid
4-(1H-1,2,4-triazol-1-yl)butanoic acid
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
Compared to these similar compounds, [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine stands out due to its pyridine ring, which provides additional reactivity and potential for further functionalization. This makes it a more versatile intermediate in synthetic chemistry and a more potent candidate in biological and medical applications.
特性
IUPAC Name |
[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-4-7-1-2-11-8(3-7)13-6-10-5-12-13/h1-3,5-6H,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYAAJSVDJDKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
![6-[4-(5,6-Dimethylpyrimidin-4-YL)piperazin-1-YL]pyridine-2-carbonitrile](/img/structure/B2860065.png)
![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2860068.png)
![(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2860069.png)

![N-(DIPHENYLMETHYL)-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE](/img/structure/B2860073.png)



![N-(2,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2860077.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2860081.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide](/img/structure/B2860083.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide](/img/structure/B2860087.png)
